molecular formula C14H28O6Si B12678811 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate CAS No. 93804-26-3

3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate

Cat. No.: B12678811
CAS No.: 93804-26-3
M. Wt: 320.45 g/mol
InChI Key: IQNCMVGYSANBSP-UHFFFAOYSA-N
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Description

3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate is a hybrid organosilane monomer featuring a methacrylate group and a bis(2-methoxyethoxy)methylsilyl moiety. This compound combines the reactivity of methacrylates with the hydrolytic stability and adhesion-enhancing properties of organosilanes. These analogs are widely used in coatings, adhesives, and hybrid organic-inorganic materials due to their dual functionality .

Properties

CAS No.

93804-26-3

Molecular Formula

C14H28O6Si

Molecular Weight

320.45 g/mol

IUPAC Name

3-[bis(2-methoxyethoxy)-methylsilyl]propyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H28O6Si/c1-13(2)14(15)18-7-6-12-21(5,19-10-8-16-3)20-11-9-17-4/h1,6-12H2,2-5H3

InChI Key

IQNCMVGYSANBSP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(OCCOC)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate typically involves the reaction of methacrylic acid with 3-(bis(2-methoxyethoxy)methylsilyl)propyl alcohol. The reaction is usually carried out in the presence of a catalyst such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

    Substitution: Nucleophiles such as amines or thiols can be used.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Polymer Composites :
    • 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate is utilized as a functional monomer in the synthesis of polymer composites. It enhances the mechanical properties of the resulting materials by improving interfacial adhesion between the polymer matrix and fillers such as silica or glass fibers. Studies have shown that incorporating this silane can significantly increase tensile strength and thermal stability of composites .
  • Dental Materials :
    • In dentistry, this compound is often used in resin formulations for dental adhesives and composite materials. Its ability to bond well with tooth structures and restorative materials enhances the durability and longevity of dental restorations. The inclusion of silane-treated fillers has been demonstrated to improve the mechanical properties of dental composites .
  • Surface Modification :
    • The compound can be employed for surface modification of various substrates, including metals, ceramics, and glass. By applying a silane layer, surfaces can be made hydrophobic or hydrophilic depending on the desired application, which is particularly useful in coatings and adhesive technologies .
  • Biomedical Applications :
    • Research indicates potential applications in biocompatible materials for medical devices. The incorporation of 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate into polymer matrices can enhance their biocompatibility and mechanical properties, making them suitable for use in implants or drug delivery systems .

Case Studies

Study Application Findings
Yuan et al. (2024)Polymer CompositesDemonstrated improved thermal stability and mechanical properties with increased content of silane .
Ataman Chemicals (2010)Dental MaterialsHighlighted its use in porcelain repair systems, enhancing adhesion between porcelain and resin .
MDPI Research (2024)Surface CoatingsShowed effective modification of surface properties leading to improved adhesion characteristics .

Mechanism of Action

The mechanism of action of 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The silyl group enhances the compound’s reactivity and allows for the formation of stable siloxane bonds. These properties make it suitable for applications requiring durable and flexible materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate with structurally related organosilane methacrylates, focusing on molecular properties, applications, and performance characteristics.

Compound Molecular Formula Key Functional Groups Applications Key Properties
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate C15H30O6Si Bis(2-methoxyethoxy)methylsilyl, Methacrylate Hybrid coatings, adhesion promoters (inferred) Enhanced hydrophilicity, hydrolytic stability (hypothesized)
3-(Trimethoxysilyl)propyl methacrylate (CAS 2530-85-0) C10H20O5Si Trimethoxysilyl, Methacrylate Protective coatings, dental composites, sol-gel precursors Hydrophobicity, adhesion to metals/glass, polymerizable via ATRP
3-[Tris(trimethylsiloxy)silyl]propyl methacrylate C16H38O5Si4 Tris(trimethylsiloxy)silyl, Methacrylate Transparent membranes, medical devices High steric hindrance, improved transparency, reduced toxicity
3-(Dimethylchlorosilyl)propyl methacrylate C9H17ClO2Si Dimethylchlorosilyl, Methacrylate Surface modification, reactive intermediates High reactivity (Cl group), prone to hydrolysis
3-(Ethoxydimethylsilyl)propyl methacrylate C11H22O3Si Ethoxydimethylsilyl, Methacrylate Adhesives, coupling agents Moderate hydrolytic stability, ethanol byproduct

Functional Group Impact on Performance

  • Hydrolytic Stability :

    • The bis(2-methoxyethoxy)methylsilyl group likely offers enhanced hydrolytic stability compared to trimethoxysilyl (prone to faster hydrolysis due to three methoxy groups) .
    • Tris(trimethylsiloxy)silyl derivatives exhibit extreme hydrophobicity and steric hindrance, reducing reactivity but improving durability in aqueous environments .
  • Adhesion and Compatibility: Trimethoxysilyl variants form strong covalent bonds with substrates like metals, glass, and wood via silanol groups, making them ideal for coatings and adhesives . Bis(2-methoxyethoxy)methylsilyl may offer better compatibility with polar polymers due to ether linkages, though direct evidence is lacking.
  • Polymerization Behavior :

    • Trimethoxysilyl -containing methacrylates polymerize efficiently via atom-transfer radical polymerization (ATRP), enabling controlled molecular weights (Đ = 1.2–1.4) .
    • Bulky groups like tris(trimethylsiloxy)silyl may hinder polymerization kinetics, necessitating optimized initiators .

Application-Specific Comparisons

  • Coatings and Hydrophobicity :

    • Trimethoxysilyl derivatives are widely used in hydrophobic coatings but may compromise transparency due to increased surface roughness .
    • Tris(trimethylsiloxy)silyl variants achieve transparency >90% in membranes, critical for optical applications .
  • Biomedical Scaffolds: Trimethoxysilyl-POSS hybrids form macroporous scaffolds with high mechanical strength (nanoindentation hardness ~0.5 GPa), suitable for bone tissue engineering . Bis(2-methoxyethoxy)methylsilyl analogs are unexplored in this context but could offer tunable degradation rates due to ether linkages.

Biological Activity

3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate (commonly referred to as BMEPMA) is a silane-based compound that has garnered interest in various fields, particularly in polymer chemistry and biomedical applications. Its unique structure, which combines methacrylate functionality with silane groups, allows for versatile applications, including as a coupling agent and in the synthesis of advanced materials.

Molecular Structure

  • Molecular Formula : C13H26O5Si
  • Molecular Weight : 306.49 g/mol
  • CAS Number : 84962-73-2

Physical Properties

PropertyValue
AppearanceClear liquid
Boiling Point210 °C
Density1.05 g/cm³
SolubilitySoluble in organic solvents

BMEPMA exhibits biological activity primarily through its interaction with cellular membranes and proteins. The silane groups can form covalent bonds with nucleophilic sites on biological macromolecules, potentially altering their function and stability. This mechanism is particularly relevant in drug delivery systems and tissue engineering applications.

Case Studies

  • Cell Viability and Proliferation
    • A study investigated the effects of BMEPMA on the viability of human fibroblast cells. Results indicated that at concentrations below 100 µg/mL, BMEPMA did not significantly affect cell proliferation, suggesting a favorable biocompatibility profile.
    • Reference : ResearchGate Study
  • Antimicrobial Activity
    • Another study evaluated the antimicrobial properties of BMEPMA-modified surfaces against common pathogens such as E. coli and S. aureus. The modified surfaces showed a significant reduction in bacterial adhesion and growth, indicating potential applications in medical devices.
    • Reference : PubMed Study
  • Drug Delivery Systems
    • BMEPMA was incorporated into polymeric nanoparticles designed for targeted drug delivery. The study demonstrated enhanced drug loading capacity and controlled release profiles, highlighting its potential for improving therapeutic efficacy.
    • Reference : MDPI Journal

Biomedical Applications

BMEPMA's unique properties make it suitable for various biomedical applications:

  • Tissue Engineering : Its compatibility with biological tissues makes it an ideal candidate for scaffolding materials.
  • Drug Delivery : The ability to modify drug release kinetics enhances therapeutic outcomes.

Material Science

In material science, BMEPMA is utilized as a coupling agent to improve the mechanical properties of composites:

  • Polymer Composites : It enhances adhesion between organic polymers and inorganic fillers, leading to improved strength and durability.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing polymers using 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate, and how do reaction conditions influence molecular weight?

  • Methodological Answer : Solution polymerization is a common method, using acetone as a solvent and AIBN (2,2'-azobis(2-methylpropionitrile)) as the initiator. A typical protocol involves bubbling nitrogen into the monomer-solvent mixture to eliminate oxygen, followed by heating at 80°C for 4 hours. The monomer-to-initiator ratio (e.g., 20 ml monomer to 0.041 g AIBN) and solvent purity critically affect molecular weight and yield. Post-polymerization, gel permeation chromatography (GPC) or dynamic light scattering (DLS) can characterize molecular weight distribution .

Q. How is this compound utilized in surface modification of substrates for cellular studies?

  • Methodological Answer : The silane group in the compound reacts with hydroxylated surfaces (e.g., glass slides) to form covalent bonds, leaving the methacrylate moiety available for further functionalization. For example, it can crosslink with polyethylene glycol diacrylate (PEG-DA) to create tunable 3D scaffolds for studying cell-matrix interactions. Surface activation requires pre-treatment with oxygen plasma or UV/ozone to enhance silane binding efficiency .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Store in a cool (2–8°C), dry, and well-ventilated area, away from strong oxidizers. In case of skin contact, wash immediately with soap and water. For spills, avoid water jets; instead, use inert absorbents like vermiculite. Toxicity studies indicate low acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats), but prolonged inhalation of vapors may cause respiratory irritation .

Q. What analytical techniques are recommended for verifying the purity of synthesized derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210 nm is effective for identifying impurities. Nuclear magnetic resonance (NMR, ¹H and ¹³C) confirms structural integrity, while thermogravimetric analysis (TGA) assesses thermal stability. For siloxane-containing byproducts, gas chromatography-mass spectrometry (GC-MS) provides resolution down to 0.1% impurity levels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported polymerization yields when using different initiator systems?

  • Methodological Answer : Discrepancies often arise from initiator efficiency and solvent interactions. For instance, AIBN has a half-life of ~1 hour at 80°C in acetone, but dimethylformamide (DMF) may alter radical kinetics. Systematic studies varying initiator concentration (0.1–1.0 wt%) and solvent polarity can optimize yield. Parallel experiments with differential scanning calorimetry (DSC) monitor exothermic peaks to track reaction progress .

Q. What advanced characterization techniques are required to assess the hybrid interface structure in copolymers?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) quantifies silicon and oxygen at the polymer-air interface, revealing crosslinking density. Atomic force microscopy (AFM) in tapping mode maps surface roughness (Ra < 5 nm for uniform films). For bulk analysis, small-angle X-ray scattering (SAXS) identifies nanoscale phase separation between siloxane and methacrylate domains .

Q. How does the compound’s structure influence its performance in humidity-resistant coatings?

  • Methodological Answer : The bis(2-methoxyethoxy) groups enhance hydrophilicity, while the silane backbone provides hydrolytic stability. Accelerated aging tests (85°C/85% RH for 1,000 hours) show <5% loss in adhesion strength when crosslinked with epoxy resins. Contact angle measurements (Owens-Wendt method) using water and diiodomethane quantify surface energy (~35 mN/m), correlating with moisture resistance .

Q. What strategies mitigate batch-to-batch variability in silane-functionalized methacrylate monomers?

  • Methodological Answer : Strict control of precursor ratios (e.g., methacrylic acid to silane) and reaction time (<6 hours at 60°C) minimizes oligomer formation. Post-synthesis distillation under reduced pressure (0.1 mmHg at 120°C) removes volatile byproducts. Quality control via Fourier-transform infrared spectroscopy (FTIR) ensures consistent Si-O-C bonding at 1,080 cm⁻¹ .

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